C12 Stereochemical Configuration: The 12R-Hydroxy vs. 12S-Hydroxy Divergence
Swazine is defined by the 12R-hydroxy configuration, in contrast to the 12S-hydroxy configuration found in its closest structural analogs, retrorsine and senecionine. This stereochemical distinction is not a minor nuance; it is the primary structural feature used to classify and differentiate these alkaloids in natural product chemistry [1]. The stereochemistry was initially assigned via chemical degradation and later unequivocally confirmed by X-ray crystallography of the natural product, establishing swazine as the (−)-enantiomer with the 12R configuration [2].
| Evidence Dimension | Stereochemical Configuration at C12 |
|---|---|
| Target Compound Data | 12R-hydroxy |
| Comparator Or Baseline | Retrorsine: 12S-hydroxy; Senecionine: 12S-hydroxy |
| Quantified Difference | Opposite stereochemistry (R vs. S) at the C12 carbon bearing the hydroxyl group |
| Conditions | Structural elucidation via chemical degradation and X-ray crystallography of the natural alkaloid |
Why This Matters
Stereochemical differences directly impact chromatographic retention times, NMR spectral patterns, and potentially biological recognition; therefore, using the incorrect epimer as an analytical reference standard will yield erroneous qualitative and quantitative results in LC-MS and NMR analyses.
- [1] Gordon-Gray, C. G., & Wells, R. B. (1974). The senecio alkaloids. Structure and absolute configuration of swazine. Journal of the Chemical Society, Perkin Transactions 1, 1556-1561. View Source
- [2] White, J. D., Lee, N. C., Ohira, S., & Yokochi, A. F. T. (1998). Asymmetric synthesis of dimethyl swazinecate and structural confirmation of its parent alkaloid (–)-swazine. Chemical Communications, 603-604. View Source
